3-Ethenyl-5-methyl-1,3-oxazinan-2-one
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Overview
Description
2H-1,3-Oxazin-2-one, 3-ethenyltetrahydro-5-methyl- is a heterocyclic compound with a molecular formula of C7H11NO2 This compound belongs to the oxazinone family, which is characterized by a six-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazin-2-one, 3-ethenyltetrahydro-5-methyl- can be achieved through a high-yielding method involving the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD). This reaction proceeds via an intermolecular cyclization mechanism, forming six-membered cyclic carbonates . The reaction is typically carried out in neat conditions, where ethylene carbonate acts both as a solvent and a reagent .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions mentioned above. The use of ethylene carbonate as both a solvent and reagent simplifies the process and reduces the need for additional solvents. The reaction can be further purified by liquid-liquid extraction and recrystallization to obtain high-purity 2H-1,3-Oxazin-2-one, 3-ethenyltetrahydro-5-methyl- .
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Oxazin-2-one, 3-ethenyltetrahydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The ethenyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of the oxazinone ring, such as hydroxylated, aminated, and alkylated compounds. These derivatives can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2H-1,3-Oxazin-2-one, 3-ethenyltetrahydro-5-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,3-Oxazin-2-one, 3-ethenyltetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazinan-2-ones: These compounds share a similar oxazinone ring structure but differ in the substituents attached to the ring.
6H-1,2-Oxazin-6-ones: These compounds have a different ring structure but share some chemical properties with 2H-1,3-Oxazin-2-one, 3-ethenyltetrahydro-5-methyl-.
Uniqueness
2H-1,3-Oxazin-2-one, 3-ethenyltetrahydro-5-methyl- is unique due to the presence of the ethenyl and methyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-ethenyl-5-methyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C7H11NO2/c1-3-8-4-6(2)5-10-7(8)9/h3,6H,1,4-5H2,2H3 |
InChI Key |
OTVYCSMSGLRWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)OC1)C=C |
Origin of Product |
United States |
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